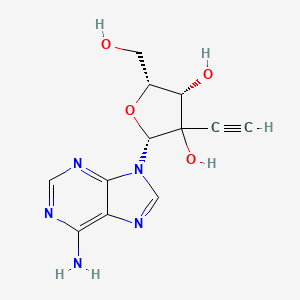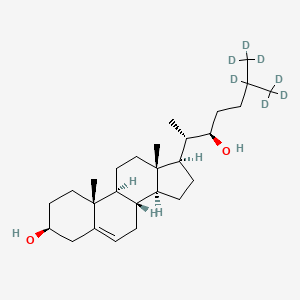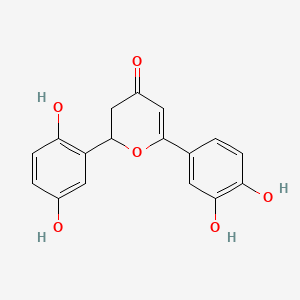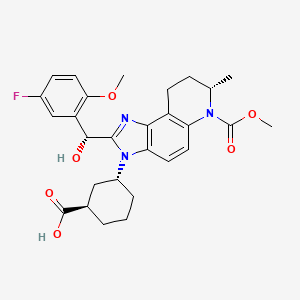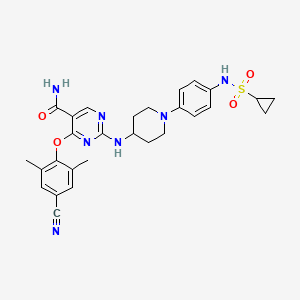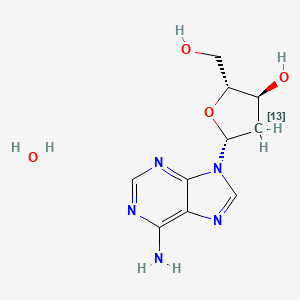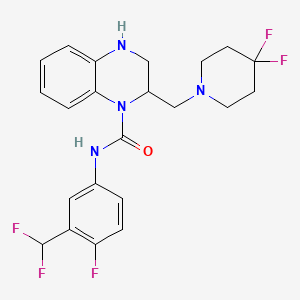
Hbv-IN-35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-35 is a compound known for its inhibitory effects on the hepatitis B virus (HBV). It is a small molecule with the chemical formula C22H23F5N4O and a molecular weight of 454.44 g/mol . This compound has garnered attention due to its potential therapeutic applications in treating HBV infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-35 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Core Structure:
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s biological activity. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Hbv-IN-35 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluorinated molecules.
Biology: this compound is employed in research on viral inhibition and the development of antiviral therapies.
Medicine: The compound is investigated for its potential use in treating HBV infections, with studies focusing on its efficacy and safety.
Industry: this compound is used in the development of diagnostic tools and assays for detecting HBV.
Mechanism of Action
The mechanism of action of Hbv-IN-35 involves its interaction with specific molecular targets within the HBV replication cycle. The compound inhibits the activity of the HBV polymerase enzyme, which is essential for viral DNA replication . By binding to the active site of the enzyme, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells.
Comparison with Similar Compounds
Hbv-IN-35 is compared with other similar compounds based on its unique properties and efficacy:
Tenofovir: Another antiviral agent that targets HBV, tenofovir has a distinct mode of action and pharmacokinetic profile.
Lamivudine: This compound also inhibits HBV replication but is known for its lower barrier to resistance compared to this compound.
The uniqueness of this compound lies in its specific interaction with the HBV polymerase enzyme and its potential for higher efficacy and lower resistance development compared to other antiviral agents.
Properties
Molecular Formula |
C22H23F5N4O |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-4-fluorophenyl]-2-[(4,4-difluoropiperidin-1-yl)methyl]-3,4-dihydro-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C22H23F5N4O/c23-17-6-5-14(11-16(17)20(24)25)29-21(32)31-15(12-28-18-3-1-2-4-19(18)31)13-30-9-7-22(26,27)8-10-30/h1-6,11,15,20,28H,7-10,12-13H2,(H,29,32) |
InChI Key |
DHRAGVKNFJQQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CC2CNC3=CC=CC=C3N2C(=O)NC4=CC(=C(C=C4)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)


![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

